molecular formula C13H8F4O B6416599 3-Fluoro-4-(3-trifluoromethylphenyl)phenol CAS No. 1261848-29-6

3-Fluoro-4-(3-trifluoromethylphenyl)phenol

Cat. No.: B6416599
CAS No.: 1261848-29-6
M. Wt: 256.19 g/mol
InChI Key: BUZUIONNPZYWNQ-UHFFFAOYSA-N
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Description

3-Fluoro-4-(3-trifluoromethylphenyl)phenol is an organic compound that belongs to the class of trifluoromethylbenzenes. These compounds are characterized by the presence of a trifluoromethyl group attached to a benzene ring. The compound has significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process involves the use of trifluoromethylating agents under specific reaction conditions to achieve the desired product.

Industrial Production Methods

Industrial production of 3-Fluoro-4-(3-trifluoromethylphenyl)phenol often employs large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may involve multiple steps, including the preparation of intermediates and their subsequent transformation into the final product through controlled reactions.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(3-trifluoromethylphenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroxy derivatives.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted phenols, quinones, and hydroxy derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Fluoro-4-(3-trifluoromethylphenyl)phenol has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(3-trifluoromethylphenyl)phenol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-3-(trifluoromethyl)phenol
  • 3-(Trifluoromethyl)phenol
  • 4-(Trifluoromethyl)phenol

Uniqueness

3-Fluoro-4-(3-trifluoromethylphenyl)phenol is unique due to the presence of both a fluoro and a trifluoromethyl group on the phenol ring. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it valuable in various applications compared to its similar counterparts .

Properties

IUPAC Name

3-fluoro-4-[3-(trifluoromethyl)phenyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F4O/c14-12-7-10(18)4-5-11(12)8-2-1-3-9(6-8)13(15,16)17/h1-7,18H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUZUIONNPZYWNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=C(C=C(C=C2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50684430
Record name 2-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261848-29-6
Record name 2-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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